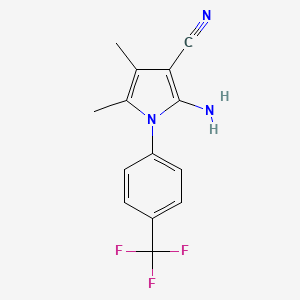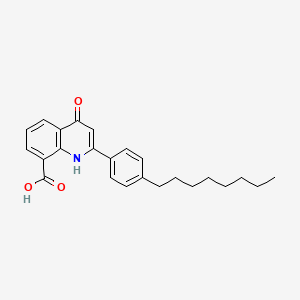
4-Methyl-3-phenyl-2,5-oxazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-phenyl-2,5-oxazolidinedione is a heterocyclic organic compound with the molecular formula C10H9NO3. It belongs to the class of oxazolidinediones, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by a five-membered ring containing nitrogen and oxygen atoms, with a phenyl and a methyl group attached to the ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-phenyl-2,5-oxazolidinedione typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylglycine with phosgene in the presence of a base, followed by cyclization to form the oxazolidinedione ring. The reaction conditions often include:
Temperature: 50°C
Solvent: Tetrahydrofuran (THF)
Catalyst: Triethylamine
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves:
Reactants: Phenylglycine, phosgene
Temperature Control: Precise temperature regulation to maintain reaction efficiency
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-3-phenyl-2,5-oxazolidinedione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Oxazolidinones
Reduction: Amino derivatives
Substitution: Various substituted oxazolidinediones
Applications De Recherche Scientifique
4-Methyl-3-phenyl-2,5-oxazolidinedione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its anticonvulsant properties and potential use in treating neurological disorders.
Industry: Utilized in the synthesis of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-Methyl-3-phenyl-2,5-oxazolidinedione involves its interaction with specific molecular targets. In medicinal applications, it is believed to exert its effects by:
Inhibiting T-type calcium channels: This reduces neuronal excitability and helps in managing seizures.
Modulating neurotransmitter release: It may affect the release of neurotransmitters, contributing to its anticonvulsant properties.
Comparaison Avec Des Composés Similaires
4-Methyl-3-phenyl-2,5-oxazolidinedione can be compared with other oxazolidinediones and related compounds:
Similar Compounds:
Uniqueness:
Structural Features: The presence of both a phenyl and a methyl group attached to the oxazolidinedione ring makes it unique.
Biological Activity: Its specific interaction with T-type calcium channels and potential anticonvulsant properties distinguish it from other similar compounds.
Propriétés
Numéro CAS |
51222-12-9 |
|---|---|
Formule moléculaire |
C10H9NO3 |
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
4-methyl-3-phenyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C10H9NO3/c1-7-9(12)14-10(13)11(7)8-5-3-2-4-6-8/h2-7H,1H3 |
Clé InChI |
PVEAMMNNPCPQPW-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)OC(=O)N1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


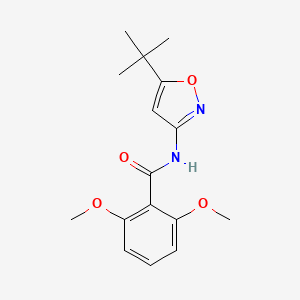
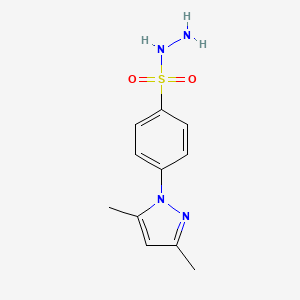

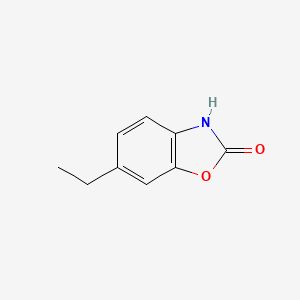
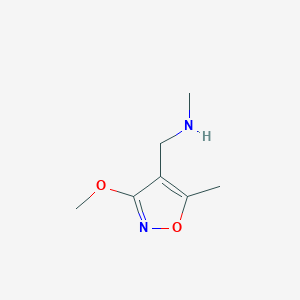
![1-[4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12890611.png)
![2'-(Dicyclohexylphosphino)-2,4,6-triisopropyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12890623.png)
![2-(Difluoromethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12890629.png)
![Di-tert-butyl(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890630.png)
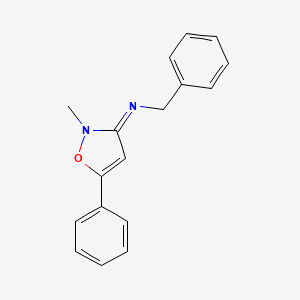
![4H-Pyrano[3,4-d]isoxazol-4-one, 3-(2,6-dichlorophenyl)-6,7-dihydro-](/img/structure/B12890643.png)
